Prop-2-enyl 2-(2-furylcarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Prop-2-enyl 2-(2-furylcarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted at position 2 with a 2-furylcarbonylamino group, at position 4 with a methyl group, and at position 5 with a prop-2-enyl (allyl) ester moiety. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely explored in medicinal chemistry due to their bioisosteric properties and diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects .
This compound’s synthesis likely follows routes analogous to other thiazole carboxylates, such as coupling reactions between pre-functionalized thiazole intermediates and activated acylating agents (e.g., 2-furoyl chloride) under basic conditions .
Properties
IUPAC Name |
prop-2-enyl 2-(furan-2-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-3-6-19-12(17)10-8(2)14-13(20-10)15-11(16)9-5-4-7-18-9/h3-5,7H,1,6H2,2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVIPEVMNVXIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 2-(2-furylcarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the furan ring and the ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-(2-furylcarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Prop-2-enyl 2-(2-furylcarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines. Studies have suggested that it may inhibit the proliferation of cells in cancers such as colon and lung cancer by targeting specific signaling pathways associated with tumor growth .
Therapeutic Applications
The therapeutic applications of this compound are promising:
- Antibiotic Development : Due to its antimicrobial properties, this compound could be developed into a new class of antibiotics, particularly in an era where antibiotic resistance is a growing concern.
- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a potential candidate for further development in anticancer therapies. Further research is needed to elucidate its mechanisms and optimize its efficacy.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic .
- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Mechanism of Action
The mechanism of action of Prop-2-enyl 2-(2-furylcarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous thiazole derivatives share the 1,3-thiazole core but differ in substituents at positions 2, 4, and 5, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Structural and Functional Group Comparisons
Key Research Findings
Biological Activity
Prop-2-enyl 2-(2-furylcarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, which includes a thiazole ring and various functional groups, suggests diverse interactions with biological systems.
- Molecular Formula : C_{13}H_{12}N_{2}O_{3}S
- Molecular Weight : 292.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.
- Antidiabetic Effects : Similar thiazole derivatives have shown promise in improving insulin sensitivity and reducing hyperlipidemia in diabetic models. For instance, studies on related compounds suggest mechanisms involving the modulation of glucose metabolism and lipid profiles in diabetic rats .
- Anti-inflammatory Properties : The anti-inflammatory effects of thiazole derivatives are noteworthy, with evidence supporting their role in reducing inflammatory markers and improving overall metabolic health .
- Antimicrobial Activity : Thiazoles are known for their antimicrobial properties, potentially inhibiting the growth of various pathogens.
Study 1: Antidiabetic Effects
A study investigated the effects of a related thiazole compound on streptozotocin-induced diabetic rats. The compound significantly reduced serum glucose levels and improved lipid profiles after four weeks of treatment. Histopathological examinations revealed restoration of pancreatic islet morphology, indicating protective effects against diabetes-related damage .
Study 2: Antioxidant Properties
Research has shown that thiazole derivatives possess potent antioxidant activity. In vitro assays demonstrated that these compounds effectively reduced oxidative stress markers such as malondialdehyde (MDA) while increasing levels of protective enzymes like superoxide dismutase (SOD) and catalase (CAT) .
The biological activity of this compound can be attributed to several mechanisms:
- PI3K/Akt Pathway Modulation : Similar compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cellular growth and metabolism. This inhibition may contribute to their antidiabetic and anti-inflammatory effects .
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting pathways related to inflammation and metabolism.
Comparative Analysis with Related Compounds
Q & A
Q. What synthetic strategies are commonly employed for preparing thiazole-5-carboxylate derivatives, and how can they be adapted for Prop-2-enyl 2-(2-furylcarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate?
Methodological Answer: Thiazole-5-carboxylate derivatives are typically synthesized via cyclocondensation reactions. A general approach involves:
- Step 1: Formation of the thiazole core using thiourea or thioamides with α-haloketones or α-halocarboxylic acid derivatives. For example, substituted ethyl thiazole-5-carboxylates are synthesized by reacting 2-aminothiazole intermediates with chloroacetic acid and sodium acetate under reflux in acetic acid .
- Step 2: Esterification or transesterification to introduce the prop-2-enyl group. Ethyl esters (e.g., Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate) are common intermediates; replacing ethanol with allyl alcohol (prop-2-en-1-ol) in the esterification step could yield the target compound .
- Key reagents: Potassium carbonate (for deprotonation), methanol/water mixtures (solvent system), and acylating agents (e.g., furylcarbonyl chloride) for functionalization .
Table 1: Example Reaction Conditions for Thiazole Derivatives
Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiazole-5-carboxylate derivatives?
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters, C≡N peaks at ~2200 cm⁻¹) .
- NMR:
- X-ray crystallography: SHELX software (via SHELXL/SHELXS) is widely used for small-molecule refinement. For example, high-resolution data can resolve steric effects from the 4-methyl and furyl groups .
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Docking studies: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. For example, thiazole derivatives with substituted aryl groups showed enhanced hypoglycemic activity in STZ-induced diabetic models, attributed to interactions with insulin receptor residues .
- Quantum chemical analysis: DFT calculations (e.g., B3LYP/6-311G**) optimize geometry and predict electronic properties. FT-IR and FT-Raman spectra of similar compounds were validated against computed vibrational modes .
- ADMET prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity, bioavailability scores) .
Table 2: Key Computational Parameters for SAR Studies
Q. How can researchers resolve contradictions in biological activity data for thiazole-5-carboxylate derivatives?
Methodological Answer:
- Dose-response studies: Validate efficacy thresholds (e.g., compound 135 in STZ models showed glucose reduction at 10 mg/kg but not 5 mg/kg) .
- Metabolite profiling: LC-MS identifies active metabolites (e.g., ester hydrolysis to carboxylic acid derivatives) .
- Crystallographic refinement: SHELXL resolves structural ambiguities (e.g., tautomerism in the thiazole ring) that may affect bioactivity .
Example Workflow:
Hypothesis: Discrepancy in hypoglycemic activity between analogs.
Crystallography: Confirm stereochemistry and hydrogen bonding via SHELXL-refined structures .
In vitro assays: Compare parent compound vs. metabolites using HepG2 cells .
Q. What strategies optimize reaction yields for thiazole-5-carboxylate derivatives under varying conditions?
Methodological Answer:
- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency vs. acetic acid .
- Catalyst optimization: DMAP improves esterification yields (e.g., 70% with DMAP vs. 50% without) .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 5 h for cyclocondensation) .
Table 3: Yield Optimization Case Study
| Condition | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| Solvent | Acetic acid (60%) | DMF (85%) |
| Catalyst | None (50%) | DMAP (70%) |
| Heating | Reflux (5 h) | Microwave (30 min) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
